4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile” are not available, similar compounds have been synthesized via various methods. For instance, a compound with a 3,5-dichlorophenyl group has been synthesized via a structure-activity relationship approach .Scientific Research Applications
Synthesis and Structural Analysis
Halogen-Exchange Fluorination : Research by Suzuki and Kimura (1991, 1992) on halogen-exchange fluorination techniques illustrates the synthesis of fluorobenzonitriles, including compounds structurally similar to 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile. These studies provide insight into the preparation methods of such compounds through reactions involving chlorobenzonitrile derivatives and potassium fluoride, suggesting a pathway that could be applicable to the synthesis of this compound (Suzuki & Kimura, 1991) (Suzuki & Kimura, 1992).
Energetic and Structural Study : Ribeiro da Silva et al. (2012) conducted an energetic and structural study of fluorobenzonitriles, which could be relevant for understanding the properties of this compound. This research provides details on the thermodynamic properties and electronic structure of similar fluorobenzonitriles, contributing to a deeper understanding of their chemical behavior and potential applications (Ribeiro da Silva et al., 2012).
Potential Applications
Sonochemical Degradation of Pollutants : Goskonda et al. (2002) explored the sonochemical degradation of aromatic organic pollutants, including chlorophenols and fluorophenols. Although the study does not directly involve this compound, it highlights the potential of related compounds for environmental remediation applications, particularly in the degradation of hazardous organic pollutants in water (Goskonda et al., 2002).
Organic Synthesis and Drug Development : The research findings from various studies underline the importance of compounds like this compound in organic synthesis and drug development. For instance, the facile synthesis and modifications of fluorobenzonitriles could lead to the creation of novel pharmaceuticals or materials with unique properties. Moreover, the structural and energetic characteristics of these compounds contribute to their potential utility in designing more efficient and targeted drug molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as hexaflumuron, have been reported to inhibit the synthesis of chitin in target pests, leading to their death or infertility .
Mode of Action
Compounds with similar structures, such as fluralaner, have been reported to inhibit γ-aminobutyric acid (gaba)-gated chloride channels (gaba a receptors) and l-glutamate-gated chloride channels (glucls) .
Biochemical Pathways
For instance, pyrazoline derivatives have been reported to affect cellular components negatively under oxidative stress .
Pharmacokinetics
Compounds with similar structures, such as 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, have been reported to be excreted unchanged in urine after oral administration .
Result of Action
For instance, Hexaflumuron has been reported to cause death or infertility in target pests by inhibiting the synthesis of chitin .
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2FN/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPFWSSBEJUZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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